molecular formula C20H20N2O B5772857 N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide

N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide

Cat. No.: B5772857
M. Wt: 304.4 g/mol
InChI Key: APDYKMXCQISWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide, also known as DMNPE-caged compounds, is a photo-labile protecting group that has been widely used in chemical biology research. It is a compound that can be activated by light, which makes it a useful tool for studying biological processes that are triggered by light.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide compounds involves the activation of the caged group by light. When the compound is exposed to light of a specific wavelength, the caged group is cleaved, releasing the active molecule. This allows researchers to control the timing and location of the release of the active molecule, which is useful for studying biological processes that are triggered by light.
Biochemical and Physiological Effects:
This compound compounds have been shown to have a wide range of biochemical and physiological effects, depending on the specific compound and the biological process being studied. These effects can include changes in ion channel activity, neurotransmitter release, and enzyme activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide compounds in lab experiments is the ability to control the timing and location of the release of the active molecule. This allows researchers to study biological processes with a high degree of precision. However, there are also limitations to using this compound compounds, including the need for specialized equipment and expertise to use them effectively.

Future Directions

There are many potential future directions for research involving N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide compounds. Some possible areas of research include the development of new caged compounds with improved properties, the use of caged compounds in drug discovery, and the application of caged compounds in the study of complex biological processes, such as neural networks and gene expression. Additionally, the use of caged compounds in combination with other techniques, such as optogenetics and super-resolution microscopy, may lead to new insights into the functioning of biological systems.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide compounds involves several steps, including the preparation of the starting material, the introduction of the caged group, and the purification of the final product. The most common method for synthesizing this compound compounds involves the condensation of 4-(dimethylamino)-1-naphthaldehyde with 2-methylbenzamide in the presence of a catalyst.

Scientific Research Applications

N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide compounds have been used in a wide range of scientific research applications, including the study of ion channels, neurotransmitters, and enzyme activity. These compounds have been used to investigate the mechanisms of action of various biological processes, such as synaptic transmission, signal transduction, and protein-protein interactions.

Properties

IUPAC Name

N-[4-(dimethylamino)naphthalen-1-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-8-4-5-9-15(14)20(23)21-18-12-13-19(22(2)3)17-11-7-6-10-16(17)18/h4-13H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDYKMXCQISWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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